molecular formula C10H9BrN2O B14073931 1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one

1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one

Katalognummer: B14073931
Molekulargewicht: 253.09 g/mol
InChI-Schlüssel: WATGZMPQKFOOCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C10H9BrN2O This compound is characterized by the presence of an amino group, a cyano group, and a bromopropanone moiety attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, solvent-free methods and fusion techniques, where aromatic amines are reacted with ethyl cyanoacetate at elevated temperatures, are also employed in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, amines, and various catalysts such as copper and iron compounds. Reaction conditions often involve elevated temperatures and solvent-free environments to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, triazines, and other nitrogen-containing heterocycles .

Wirkmechanismus

The mechanism of action of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino and cyano groups can act as nucleophiles, while the bromine atom can be substituted by other nucleophiles. These reactions can lead to the formation of various biologically active compounds that interact with molecular targets and pathways in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other N-substituted cyanoacetamides and cyanoacetohydrazides, which also possess cyano and amino groups attached to aromatic rings .

Uniqueness

1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one is unique due to the presence of the bromopropanone moiety, which allows for additional chemical transformations and the formation of diverse heterocyclic structures. This makes it a valuable compound in synthetic chemistry and drug discovery .

Eigenschaften

Molekularformel

C10H9BrN2O

Molekulargewicht

253.09 g/mol

IUPAC-Name

4-amino-3-(3-bromo-2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H9BrN2O/c11-5-9(14)4-8-3-7(6-12)1-2-10(8)13/h1-3H,4-5,13H2

InChI-Schlüssel

WATGZMPQKFOOCA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C#N)CC(=O)CBr)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.